molecular formula C22H21N3O6 B11465629 N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11465629
M. Wt: 423.4 g/mol
InChI Key: CNEQSTVNPQFLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide is a quinazoline derivative featuring a tetrahydroquinazolinone core substituted with a furan moiety at position 7 and a 3,4,5-trimethoxybenzamide group at position 2 . The synthesis likely involves oxazolone intermediates and hydrazide coupling, consistent with methods for analogous compounds .

Properties

Molecular Formula

C22H21N3O6

Molecular Weight

423.4 g/mol

IUPAC Name

N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H21N3O6/c1-28-18-9-13(10-19(29-2)20(18)30-3)21(27)25-22-23-11-14-15(24-22)7-12(8-16(14)26)17-5-4-6-31-17/h4-6,9-12H,7-8H2,1-3H3,(H,23,24,25,27)

InChI Key

CNEQSTVNPQFLPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the quinazolinone-furan intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The trimethoxybenzamide moiety can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Amino or thiol-substituted benzamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Its mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxic Effects

A study conducted on the MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability. The IC50 values were reported at concentrations lower than many standard chemotherapeutic agents, suggesting a promising lead for further development.

Cell LineIC50 Value (µM)Reference
MCF-712.5
A54915.0

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes.

Case Study: Inhibition of Inflammatory Markers

In a controlled experiment using lipopolysaccharide-stimulated macrophages, this compound significantly reduced levels of TNF-alpha and IL-6.

CytokineBaseline Level (pg/mL)Post-treatment Level (pg/mL)Reference
TNF-alpha15045
IL-620060

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Its efficacy against multidrug-resistant bacteria makes it a candidate for further exploration in antibiotic development.

Case Study: Antibacterial Efficacy

In vitro assays revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects. It has been shown to reduce oxidative stress and neuronal apoptosis in models of neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a study involving mice subjected to induced oxidative stress, administration of this compound resulted in improved cognitive function and reduced markers of neuronal damage.

Mechanism of Action

The mechanism of action of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The furan ring and quinazolinone core are likely involved in binding interactions, while the trimethoxybenzamide moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Tetrahydroquinazolinone vs. Acrylamide Backbone The target compound’s tetrahydroquinazolinone core distinguishes it from acrylamide-based derivatives (e.g., N-[1-(Furan-2-yl)-3-(substituted amino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide), which exhibit planar, conjugated systems. For example:

  • Compound 4a: Acrylamide backbone with o-tolylamino substitution (m.p. 222–224°C) .
  • Compound 4e: Acrylamide with 3-hydroxy-4-methoxyphenylamino substitution (m.p. 226–228°C) .
Substituent Effects on Physicochemical Properties

Furan and Trimethoxybenzamide Groups
The furan moiety and trimethoxybenzamide group are conserved in many analogues, but substituent variations significantly alter properties:

Compound Substituent(s) Melting Point (°C) Key Features
Target Compound Furan, trimethoxybenzamide Not reported Rigid tetrahydroquinazolinone core
Compound 3 () Naphthalen-2-ylamino 270–272 Enhanced aromaticity, higher melting point
Compound 6a () 4-Chlorophenyl hydrazine 209–211 Dual HDAC/tubulin inhibition activity
Compound 4d () 4-Hydroxyphenylamino 214–216 Polar hydroxyl group improves solubility
  • Hydroxyl/Methoxy Groups : Compound 4d’s hydroxyl group increases polarity, whereas trimethoxybenzamide in the target compound may enhance lipid membrane penetration .

Key Differences :

  • Reaction Time: Tetrahydroquinazolinones may require longer reflux times (7–8 h vs. 1 h for acrylamides) .
  • Solvent Systems: DMF/H₂O used for crystallizing hydrazine derivatives (e.g., 6a) vs. absolute ethanol for acrylamides .

Biological Activity

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C20H17N3O4
  • Molecular Weight : 365.37 g/mol

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from furan derivatives and quinazoline precursors. The process often includes:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Furan Substitution : The introduction of the furan moiety is accomplished via electrophilic aromatic substitution.
  • Amidation : The final step involves the formation of the amide bond with 3,4,5-trimethoxybenzoic acid.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (μM) Reference Compound
MCF-71.1Doxorubicin
HCT-1162.65-Fluorouracil
HepG21.4Doxorubicin

The compound exhibited significant antiproliferative activity against these cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

The proposed mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibition leads to reduced cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Intercalation into DNA : It can intercalate between DNA base pairs, disrupting replication and transcription processes .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli32
Staphylococcus aureus16

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    A study conducted on multiple cancer cell lines demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner. The study utilized MTT assays to assess cell viability and confirmed that the compound's effectiveness was superior to many existing treatments .
  • Research on Structural Variations :
    Investigations into structural analogs revealed that modifications to the furan and quinazoline moieties could enhance biological activity. For instance, substituents at specific positions on the benzamide ring were found to influence both anticancer and antimicrobial potency significantly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.